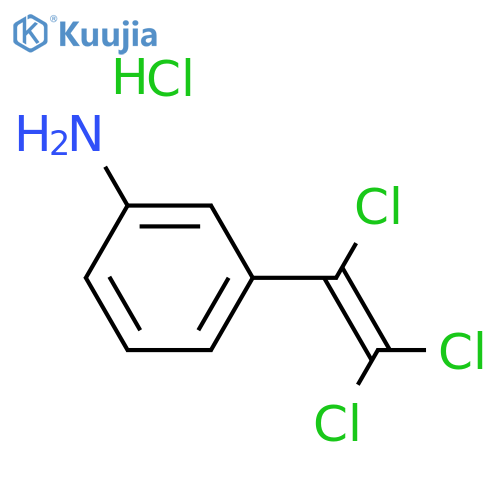Cas no 81972-27-2 (3-(1,2,2-Trichlorovinyl)aniline hydrochloride)

81972-27-2 structure
商品名:3-(1,2,2-Trichlorovinyl)aniline hydrochloride
CAS番号:81972-27-2
MF:C8H7Cl4N
メガワット:258.959878206253
MDL:MFCD09743804
CID:839685
3-(1,2,2-Trichlorovinyl)aniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
- [3-(1,2,2-Trichloroethenyl)phenyl]azanium chloride
- AC1NX4R8
- AG-H-28587
- 3-(1,2,2-trichloroethenyl)Benzenamine hydrochloride
- 3-(trichlorovinyl)anilinium chloride
- 3-(TRICHLOROVINYL)-ANILINIUM CHLORIDE
- Benzenamine, 3-(trichloroethenyl)-, hydrochloride (9CI)
-
- MDL: MFCD09743804
- インチ: 1S/C8H6Cl3N.ClH/c9-7(8(10)11)5-2-1-3-6(12)4-5;/h1-4H,12H2;1H
- InChIKey: RXKNTFGQXQGYDW-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl/C(=C(/C1C=C(N)C=CC=1)\Cl)/Cl
計算された属性
- せいみつぶんしりょう: 255.92500
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 16.61000
- LogP: -0.30770
3-(1,2,2-Trichlorovinyl)aniline hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB513092-1g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride; . |
81972-27-2 | 1g |
€99.80 | 2025-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131045-25g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 98% | 25g |
¥1690.00 | 2024-07-28 | |
| Alichem | A019148930-5g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 95% | 5g |
$275.00 | 2023-09-01 | |
| Alichem | A019148930-25g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 95% | 25g |
$882.00 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834414-1g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 97% | 1g |
¥169.20 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834414-5g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 97% | 5g |
¥549.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834414-200mg |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 97% | 200mg |
¥54.00 | 2022-08-31 | |
| Aaron | AR008LTP-250mg |
3-(trichlorovinyl)anilinium chloride |
81972-27-2 | 95% | 250mg |
$9.00 | 2025-01-23 | |
| A2B Chem LLC | AE00433-1g |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride |
81972-27-2 | 95% mix TBC as stabilizer | 1g |
$18.00 | 2024-04-19 | |
| Aaron | AR008LTP-25g |
3-(trichlorovinyl)anilinium chloride |
81972-27-2 | 95% | 25g |
$112.00 | 2025-01-23 |
3-(1,2,2-Trichlorovinyl)aniline hydrochloride サプライヤー
atkchemica
ゴールドメンバー
(CAS:81972-27-2)3-(1,2,2-Trichlorovinyl)aniline hydrochloride
注文番号:CL19415
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:42
価格 ($):discuss personally
3-(1,2,2-Trichlorovinyl)aniline hydrochloride 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
81972-27-2 (3-(1,2,2-Trichlorovinyl)aniline hydrochloride) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81972-27-2)3-乙烯基三氯苯胺盐酸盐

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:81972-27-2)3-(1,2,2-Trichlorovinyl)aniline hydrochloride

清らかである:99%
はかる:25g
価格 ($):262.0




